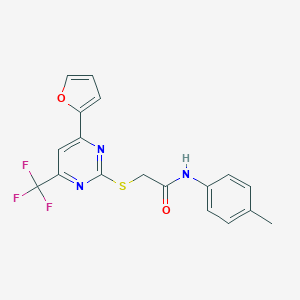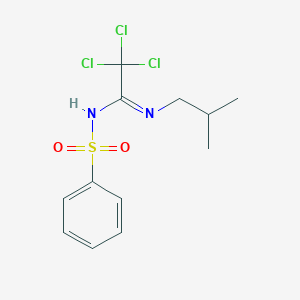
N-(2,2,2-trichloro-N-isobutylethanimidoyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-trichloro-N-isobutylethanimidoyl)benzenesulfonamide, commonly known as TCS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. TCS is an organic compound that is used in various industrial and commercial products, including personal care products, textiles, and plastics. The purpose of
作用机制
The mechanism of action of TCS is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi. TCS has been shown to inhibit the growth of a wide range of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi.
Biochemical and Physiological Effects:
TCS has been shown to have a range of biochemical and physiological effects. TCS has been shown to have estrogenic activity in vitro, which has raised concerns about its potential impact on human health. TCS has also been shown to accumulate in the environment and can have toxic effects on aquatic organisms.
实验室实验的优点和局限性
TCS has several advantages for lab experiments, including its broad-spectrum antibacterial and antifungal activity, as well as its stability in various environments. However, TCS also has limitations, including its potential impact on human health and the environment, as well as its potential to interfere with other experimental results.
未来方向
There are several future directions for research on TCS. One area of research is the development of alternative antibacterial and antifungal agents that are less harmful to the environment and human health. Another area of research is the development of methods for the detection and removal of TCS from the environment. Additionally, research is needed to better understand the mechanism of action of TCS and its potential impact on human health.
合成方法
TCS is synthesized through the reaction of 2,2,2-trichloro-N-isobutylethanimidoyl chloride with benzenesulfonamide. The reaction takes place in the presence of a base, such as sodium carbonate, and an organic solvent, such as dichloromethane. The resulting product is purified through crystallization and recrystallization.
科学研究应用
TCS has been extensively studied in the scientific community due to its diverse applications. TCS is commonly used as an antibacterial agent in personal care products, such as soaps, shampoos, and toothpaste. TCS has also been used as a preservative in textiles and plastics to prevent the growth of bacteria and fungi. Additionally, TCS has been used as a marker for the detection of environmental contamination.
属性
分子式 |
C12H15Cl3N2O2S |
|---|---|
分子量 |
357.7 g/mol |
IUPAC 名称 |
N-(benzenesulfonyl)-2,2,2-trichloro-N//'-(2-methylpropyl)ethanimidamide |
InChI |
InChI=1S/C12H15Cl3N2O2S/c1-9(2)8-16-11(12(13,14)15)17-20(18,19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,16,17) |
InChI 键 |
QMDPADVJWPRWCK-UHFFFAOYSA-N |
SMILES |
CC(C)CN=C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1 |
规范 SMILES |
CC(C)CN=C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
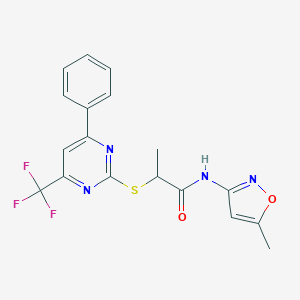
![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
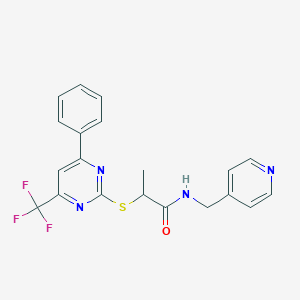
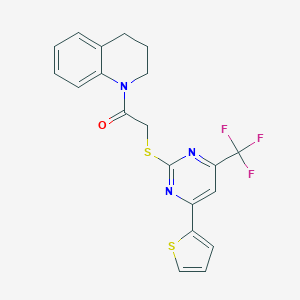
![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)
![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
